molecular formula C12H18N4O3 B2869622 (1-methyl-1H-1,2,3-triazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1796961-65-3

(1-methyl-1H-1,2,3-triazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Cat. No.: B2869622
CAS No.: 1796961-65-3
M. Wt: 266.301
InChI Key: DGYGHPWCJYACLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(1-methyl-1H-1,2,3-triazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone" is a heterocyclic hybrid molecule combining a 1,2,3-triazole moiety with a 1,5-dioxa-9-azaspiro[5.5]undecane system linked via a ketone bridge.

Properties

IUPAC Name

1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-(1-methyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c1-15-9-10(13-14-15)11(17)16-5-3-12(4-6-16)18-7-2-8-19-12/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYGHPWCJYACLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC3(CC2)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-methyl-1H-1,2,3-triazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a triazole ring which is known for its stability and diverse biological activity. The spirocyclic structure contributes to its unique interactions with biological targets.

Antimicrobial Properties

Research indicates that derivatives of triazole compounds often exhibit significant antimicrobial activity. The presence of the triazole moiety in this compound suggests potential effectiveness against various bacterial strains. For instance, studies on related triazole derivatives have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound's structure suggests a potential role in cancer therapy. Triazole derivatives have been linked to modulation of epigenetic markers in cancer cells, particularly through their interaction with the METTL3/METTL14 complex involved in m6A RNA methylation. This mechanism has been associated with reduced tumor growth in preclinical models .

The exact mechanism by which this compound exerts its effects remains under investigation. However, it is hypothesized that the compound may interfere with cellular signaling pathways and gene expression regulation, similar to other triazole derivatives that affect RNA metabolism .

Case Studies

Case Study 1: Antimicrobial Evaluation
In a study assessing various triazole derivatives, it was found that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within the range of 10–50 µg/mL for effective compounds .

Case Study 2: Anticancer Properties
Another study focused on the anticancer potential of triazole-based compounds demonstrated that specific derivatives could significantly reduce cell viability in human cancer cell lines such as MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer). The lead compound showed an IC50 value as low as 5 nM, indicating potent activity against these cancer types .

Data Tables

Activity Target Organism/Cell Line IC50/MIC Value Reference
AntibacterialStaphylococcus aureus10–50 µg/mL
AntibacterialEscherichia coli10–50 µg/mL
AnticancerMOLM-135 nM
AnticancerPC-35 nM

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Moieties

The compound’s triazole-spirocyclic hybrid distinguishes it from other heterocyclic derivatives. Below is a comparative analysis of key analogs:

Compound Core Structure Key Features Biological Activity Reference
(1-Methyl-1H-1,2,3-triazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone 1,2,3-triazole + spirocyclic 1,5-dioxa-9-azaspiro[5.5]undecane Rigid spirocyclic backbone; triazole enhances metabolic stability. Not reported (extrapolated: potential antitumor/antimicrobial based on analogs).
1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone 1,3,4-oxadiazole + carbazole Carbazole enhances π-π stacking; oxadiazole improves bioavailability. Antimicrobial (moderate activity against bacterial/fungal strains).
Ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (9b) 1,2,3-triazole + 1,3,4-thiadiazole Phenyl groups enhance lipophilicity; thiadiazole contributes to antitumor activity. Antitumor (IC₅₀ = 2.94 µM against HepG2 hepatocellular carcinoma).
1-{1,5-dioxa-9-azaspiro[5.5]undecan-9-yl}-3-(4-methanesulfonylphenyl)propan-1-one Spirocyclic 1,5-dioxa-9-azaspiro[5.5]undecane + methanesulfonylphenyl Spirocyclic system improves metabolic stability; sulfonyl group aids solubility. Not reported (structural analog with potential CNS applications).

Key Structural Differences and Implications

  • Triazole vs. Oxadiazole/Thiadiazole : The 1,2,3-triazole in the target compound may offer superior metabolic stability compared to 1,3,4-oxadiazoles (prone to enzymatic hydrolysis) . However, 1,3,4-thiadiazoles (e.g., compound 9b) exhibit stronger antitumor activity due to sulfur’s electron-withdrawing effects, enhancing DNA intercalation .
  • Spirocyclic vs.
  • Substituent Effects: The absence of a phenyl group in the target compound (vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.